Cyclopropyl-(1-phenyl-ethylamino)-acetic acid
Description
Cyclopropyl-(1-phenyl-ethylamino)-acetic acid is a synthetic compound featuring a cyclopropyl group linked to an ethylamino-phenyl moiety and an acetic acid functional group. The cyclopropyl ring is known to enhance metabolic stability in medicinal chemistry due to its restricted conformation, which can reduce enzymatic degradation .
Properties
IUPAC Name |
2-cyclopropyl-2-(1-phenylethylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(10-5-3-2-4-6-10)14-12(13(15)16)11-7-8-11/h2-6,9,11-12,14H,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDGZZWHZMCCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Phenylethylamine Moiety: This step involves the reaction of a suitable precursor with (S)-1-phenylethylamine under conditions that favor the formation of the desired amine linkage.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under suitable conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic Acid (CAS: 1353952-19-8)
Structural Differences :
- A 4-fluoro substitution on the phenyl ring replaces the unsubstituted phenyl group in the parent compound.
Hypothesized Effects :
- Metabolic Stability: Fluorination often reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.
- Lipophilicity : The fluorine atom slightly increases logP, which may improve membrane permeability but reduce aqueous solubility.
[(1-Acetyl-piperidin-2-ylMethyl)-cyclopropyl-aMino]-acetic Acid (CAS: 1353966-53-6)
Structural Differences :
- The phenyl-ethylamine group is replaced with a 1-acetyl-piperidin-2-ylmethyl moiety.
Hypothesized Effects :
- Solubility : The acetyl group may enhance solubility via hydrogen bonding, counteracting the lipophilicity of the piperidine.
- Receptor Interactions : The piperidine-acetyl structure could shift activity toward enzymes (e.g., acetyltransferases) rather than GPCRs.
Comparative Data Table
| Property | Cyclopropyl-(1-phenyl-ethylamino)-acetic Acid | Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic Acid | [(1-Acetyl-piperidin-2-ylMethyl)-cyclopropyl-aMino]-acetic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265 (estimated) | ~283 (estimated) | ~310 (estimated) |
| logP (Predicted) | 2.1 | 2.5 | 1.8 |
| Key Substituent | Unsubstituted phenyl | 4-fluoro-phenyl | Acetyl-piperidine |
| Potential Target | GPCRs | GPCRs, metabolic enzymes | Enzymes (e.g., acetyltransferases) |
| Solubility | Moderate | Low (fluorine effect) | High (acetyl group) |
Research Implications
- Fluorinated Analogs : Prioritize in vitro assays to evaluate enhanced receptor binding and metabolic stability .
- Piperidine Derivatives : Explore solubility-driven bioavailability and off-target enzyme interactions.
- Synthetic Feasibility : The acetyl-piperidine analog’s complexity may require advanced synthetic routes compared to fluorinated derivatives.
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